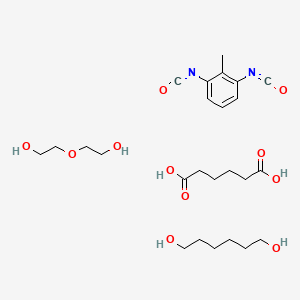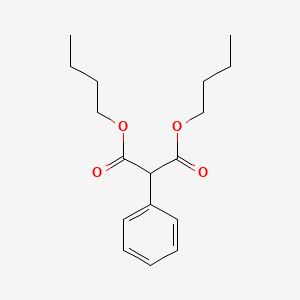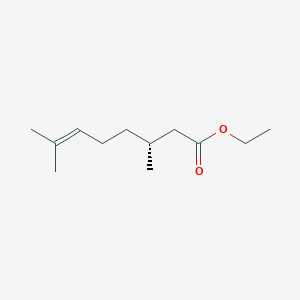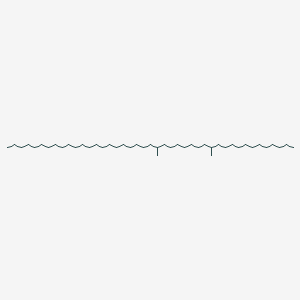
13,21-Dimethyltritetracontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13,21-Dimethyltritetracontane is a long-chain hydrocarbon with the molecular formula C45H92. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its high molecular weight and unique structural properties, which make it an interesting subject of study in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13,21-Dimethyltritetracontane typically involves the alkylation of smaller hydrocarbons. One common method is the catalytic hydrogenation of long-chain alkenes, followed by methylation at specific positions. The reaction conditions often require high temperatures and pressures, along with the use of catalysts such as palladium or platinum to facilitate the hydrogenation process .
Industrial Production Methods: Industrial production of this compound may involve the fractional distillation of crude oil, where long-chain hydrocarbons are isolated and subsequently modified through chemical reactions. This process ensures the large-scale availability of the compound for various applications .
化学反応の分析
Types of Reactions: 13,21-Dimethyltritetracontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, ketones, or carboxylic acids depending on the conditions.
Reduction: Although alkanes are already in a reduced state, further reduction can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like nickel (Ni) or platinum (Pt) in the presence of hydrogen gas (H2).
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Haloalkanes.
科学的研究の応用
13,21-Dimethyltritetracontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its role in biological membranes and lipid interactions.
Medicine: Potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products .
作用機序
The mechanism of action of 13,21-Dimethyltritetracontane involves its interaction with lipid membranes and hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help transport hydrophobic drugs across cell membranes .
類似化合物との比較
Tritetracontane (C43H88): A similar long-chain hydrocarbon with two fewer carbon atoms.
Docosanoic acid (C22H44O2): A long-chain fatty acid with a carboxyl group at one end.
Hexatriacontane (C36H74): Another long-chain alkane with a shorter carbon chain
Uniqueness: 13,21-Dimethyltritetracontane is unique due to its specific methylation at the 13th and 21st positions, which can influence its physical and chemical properties. This structural feature distinguishes it from other long-chain hydrocarbons and can affect its behavior in various applications .
特性
CAS番号 |
65820-65-7 |
|---|---|
分子式 |
C45H92 |
分子量 |
633.2 g/mol |
IUPAC名 |
13,21-dimethyltritetracontane |
InChI |
InChI=1S/C45H92/c1-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-33-37-41-45(4)43-39-35-31-34-38-42-44(3)40-36-32-29-27-16-14-12-10-8-6-2/h44-45H,5-43H2,1-4H3 |
InChIキー |
ZJDDHDSKALVGRR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)

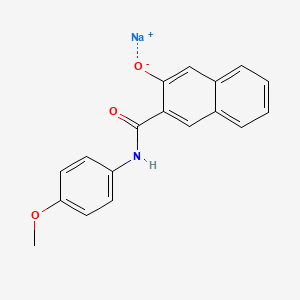
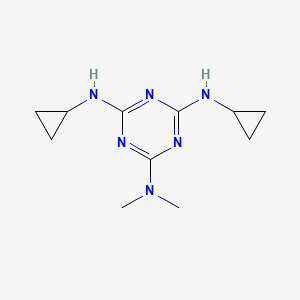
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
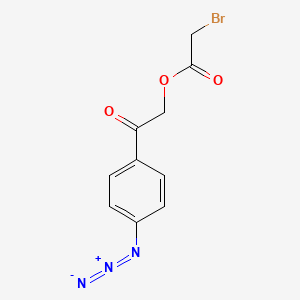
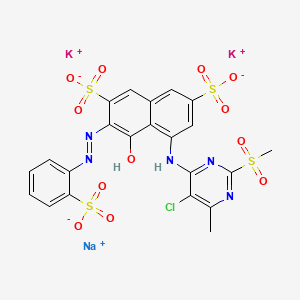
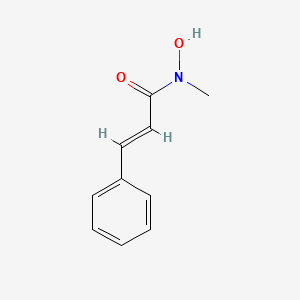
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)
